The physicochemical properties of compounds containing the (4-methylpiperazin-1-yl)benzamide motif vary significantly depending on the specific substituents and their arrangement within the molecule. These properties influence their solubility, stability, and bioavailability. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed for characterizing and analyzing these properties [, ].
Compounds containing the (4-methylpiperazin-1-yl)benzamide moiety show promise as anti-inflammatory agents. For example, a series of heterocycloalkynylbenzimides designed to inhibit Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) demonstrated potent anti-inflammatory effects in vitro and in vivo. One promising compound significantly reduced lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release in vitro and showed promising results in an LPS-induced-acute-lung-injury (ALI) mouse model [].
Several compounds featuring the (4-methylpiperazin-1-yl)benzamide motif display promising anticancer activity. For instance, N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine exhibits potent inhibitory activity against various cyclin-dependent kinases (CDKs) and demonstrates significant antitumor efficacy in multiple hematological malignancy mice xenograft models [].
The incorporation of a thiocyanato group into the pyrazole ring of pyrazol-5-yl-benzamide derivatives led to the discovery of compounds with broad-spectrum fungicidal activities. These compounds effectively inhibited the growth of various fungi, including Sclerotinia sclerotiorum, Valsa mali, Botrytis cinerea, Rhizoctonia solani, and Phytophthora capsici [].
Derivatives of 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide have been synthesized and evaluated for their gastroprokinetic activity. Several compounds exhibited potent activity comparable to metoclopramide, a standard gastroprokinetic agent [].
The compound 2,6-difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide demonstrated potent and selective inhibition of CRAC channels, crucial for T-cell function. This compound effectively reduced inflammation in rheumatoid arthritis (RA) animal models and displayed a favorable safety profile in Phase 1 clinical trials [].
(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) acts as a potent and selective JAK1 inhibitor []. By selectively targeting JAK1, this compound can potentially overcome treatment resistance in cancers associated with constitutive activation of the JAK/STAT pathway.
(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide emerged as a potent and selective class I HDAC inhibitor with promising anticancer activity. This compound effectively inhibited human myelodysplastic syndrome (SKM-1) cell line growth in vitro and exhibited excellent in vivo antitumor activity in SKM-1 xenograft models [].
N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822) demonstrated potent and selective antagonism of the human glucagon receptor (hGCGR) []. Oral administration of this compound effectively lowered blood glucose levels in various preclinical models of diabetes, highlighting its potential as a novel therapeutic agent for treating type 2 diabetes.
4-[(1-methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide displayed potent inhibitory activity against E. coli DNA gyrase, including quinolone-resistant strains []. This finding suggests its potential as a novel antimicrobial agent for treating infections caused by drug-resistant bacteria.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0